[2-(Difluoromethyl)-3-fluorophenyl]methanol
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Description
“[2-(Difluoromethyl)-3-fluorophenyl]methanol” is a chemical compound that belongs to the family of organic compounds referred to as benzhydrols. It has a molecular formula of C8H7F3O and a molecular weight of 176.14 .
Synthesis Analysis
The synthesis of such compounds often starts from easily accessible and versatile gem-difluoro propargylic derivatives . The desired aromatic systems are obtained using Diels–Alder/aromatization sequences, followed by Pd-catalyzed coupling reactions and, when required, final functionalization steps .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H7F3O/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8,12H,4H2 .Chemical Reactions Analysis
Recent advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance . These processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, and spectral data are not available in the search results.Future Directions
The field of difluoromethylation has seen significant advances in recent years, particularly in the development of methods for transferring CF2H to various sites . Future research directions may include the development of more efficient and selective difluoromethylation methods, as well as the exploration of new applications of difluoromethylated compounds in pharmaceutical and other industries .
Properties
IUPAC Name |
[2-(difluoromethyl)-3-fluorophenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-6-3-1-2-5(4-12)7(6)8(10)11/h1-3,8,12H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYJNULXKBNJCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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